molecular formula C9H17ClN2O2 B2588283 2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride CAS No. 2247107-81-7

2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride

Cat. No. B2588283
CAS RN: 2247107-81-7
M. Wt: 220.7
InChI Key: XLJDKHWWAVFIQE-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride” is a chemical compound with the CAS Number: 2247107-81-7 . It has a molecular weight of 220.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O2.ClH/c1-8(2)11-7(12)9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature . More detailed physical and chemical properties may require laboratory analysis.

Scientific Research Applications

Synthesis and Antihypertensive Activity

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variations substituted at the 8 position, has been explored for their potential as antihypertensive agents. These compounds, particularly when substituted with specific groups like 4-ethyl, have shown promising activity in lowering blood pressure, acting primarily through alpha-adrenergic blockade. Their effectiveness in managing hypertension, along with a relatively low potential for causing orthostatic hypotension, highlights their significance in cardiovascular research (Caroon et al., 1981).

Muscarinic Agonist Activity

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones has been synthesized and evaluated for their muscarinic agonist activity. These compounds exhibit high affinity for M1 and M2 muscarinic receptors, showing potential for the treatment of cognitive disorders and memory deficits. Their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices indicates partial agonistic activity for M1 muscarinic receptors, which could be beneficial in treating diseases like Alzheimer's (Tsukamoto et al., 1995).

Protective Action Against Brain Edema and Memory Deficits

Novel derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have demonstrated potent inhibitory effects on neural Ca-uptake and protective actions against triethyltin-induced brain edema and memory and learning deficits. These effects suggest a potential therapeutic application in neuroprotective strategies and cognitive enhancement, further highlighting the versatility of this compound in scientific research (Tóth et al., 1997).

Enantiomer Activity in Muscarinic Agonism

The synthesis and biological activity evaluation of the enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one have been conducted, demonstrating that the biological activity primarily resides in the S-enantiomer. This specificity offers insights into the design of more targeted muscarinic agonists with potential applications in treating neurological conditions (Wu et al., 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be used in pharmaceutical testing , but more research would be needed to confirm this and to explore other possible applications.

properties

IUPAC Name

2,2-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-8(2)11-7(12)9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJDKHWWAVFIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C2(O1)CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride

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